2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate
Description
2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate is a synthetic naphtho[1,2-b]furan derivative characterized by a pyridinylmethyl carbamoyl group at position 3 and an acetate ester at position 3. The naphtho[1,2-b]furan scaffold is pharmacologically significant due to its planar aromatic system, which facilitates interactions with biological targets such as kinases and apoptosis regulators .
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[2-methyl-3-(pyridin-3-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-6-5-9-23-11-15)18-10-19(28-14(2)25)16-7-3-4-8-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
XVZJKFZCZJRULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Their selectivity is attributed to structural features like the naphtho[1,2-b]furan core and carboxylate ester groups, which may enhance target binding .
Structural Determinants of Activity :
- Substituent Effects : Methoxy or ethoxy groups at the benzenesulfonamide para-position (e.g., 2-5 vs. 2-8 ) marginally affect potency but significantly alter water solubility. Ethoxy groups reduce solubility due to increased hydrophobicity .
- Scaffold Flexibility : The naphtho[1,2-b]furan scaffold tolerates modifications such as sulfonamide (in C10 ) or carbamate groups (in the target compound), suggesting versatility in drug design .
Mechanistic Insights :
- 2-5 and 2-8 are proposed to inhibit TNBC via STAT3 or Mcl-1 pathways, whereas NFD acts through redox cycling and DNA damage .
- The pyridinylmethyl carbamoyl group in the target compound may enhance solubility and target engagement compared to benzenesulfonamide analogs .
Limitations and Future Directions: Limited data exist on the target compound’s pharmacokinetics or in vivo efficacy. Structural optimization should focus on balancing solubility (e.g., via polar substituents) and target affinity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a naphtho-furan core, a pyridine moiety, and an acetate group. Its molecular formula is , which suggests it may exhibit diverse interactions with biological targets.
Anticancer Properties
Recent studies indicate that compounds similar to 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate demonstrate significant anticancer activity. For instance, derivatives containing pyridine rings have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro assays reveal that it exhibits moderate inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of This compound is hypothesized to involve multiple pathways:
- PI3K/Akt Pathway Inhibition : Similar compounds have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy in Vivo
A study investigated the anticancer efficacy of the compound in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group, supporting the in vitro findings.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was evaluated using a mouse model infected with Staphylococcus aureus. Treatment with the compound resulted in a substantial decrease in bacterial load compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
